Chain-Length-Dependent Biological Activity: AM-Toxin II Necrosis Induction vs. L-Phenylalanine Analog
In a head-to-head synthesis study, AM-toxin II containing its natural constituent (S)-2-amino-5-phenylpentanoic acid at position 1 produced characteristic necrosis on apple leaves. The analog [L-Phe1]-AM-toxin II, in which L-phenylalanine (benzyl side chain; 1 methylene group shorter) replaced the target compound, showed extremely weak necrotic activity [1]. Although the original study reported the activity difference qualitatively ("extremely weak activity" versus full necrotic activity), this establishes that the 5-phenylpentanoic acid side chain is functionally non-redundant with phenylalanine in this biological context.
| Evidence Dimension | Necrotic activity on apple leaves (host-selective phytotoxicity) |
|---|---|
| Target Compound Data | AM-toxin II containing (S)-2-amino-5-phenylpentanoic acid: full necrotic activity observed |
| Comparator Or Baseline | [L-Phe1]-AM-toxin II containing L-phenylalanine: extremely weak activity |
| Quantified Difference | Marked loss of biological activity; activity reduced from necrotic to extremely weak (qualitative but decisive) |
| Conditions | Apple leaf necrosis assay; synthetic cyclic tetradepsipeptides compared to natural AM-toxin II standard |
Why This Matters
This evidence proves that L-phenylalanine—the most obvious generic substitute—fails to confer the biological activity of the target compound, making (S)-2-amino-5-phenylpentanoic acid non-substitutable for AM-toxin research and any SAR study where the 5-carbon spacer is pharmacophoric.
- [1] Shimohigashi Y, Lee S, Aoyagi H, Kato T, Izumiya N. Cyclic peptides. V. Synthesis of AM-toxin II and its analog. Int J Pept Protein Res. 1978 Jul;12(1):7-16. PMID: 681086. View Source
